molecular formula C16H19N3O2 B11677414 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11677414
M. Wt: 285.34 g/mol
InChI Key: VSCBAZSYEORNGW-LICLKQGHSA-N
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Description

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2,5-dimethylfuran-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide is unique due to its specific structural features, such as the presence of the furan ring and the dimethylamino group.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C16H19N3O2/c1-11-9-15(12(2)21-11)16(20)18-17-10-13-5-7-14(8-6-13)19(3)4/h5-10H,1-4H3,(H,18,20)/b17-10+

InChI Key

VSCBAZSYEORNGW-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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